pKa-Dependent Acidic Strength Distinguishes 7-Carboxylic Acid Isomer from 3- and 6-Regioisomers
The predicted acid dissociation constant (pKa) of 2-Methoxyquinoline-7-carboxylic acid is 3.58±0.30, indicating significantly stronger acidity compared to the 3-carboxylic acid analog (pKa 4.16±0.50) and the 6-carboxylic acid analog (pKa 3.88±0.30) . This quantifiable difference in acidic strength directly impacts the compound's ionization state at a given pH, thereby influencing aqueous solubility, salt formation potential, and interaction with biological targets.
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.58 ± 0.30 |
| Comparator Or Baseline | 2-Methoxyquinoline-3-carboxylic acid: 4.16 ± 0.50; 2-Methoxyquinoline-6-carboxylic acid: 3.88 ± 0.30 |
| Quantified Difference | Target is 0.58 units more acidic than 3-isomer (pKa difference) |
| Conditions | Predicted by ACD/Labs Percepta Platform (ChemicalBook) |
Why This Matters
For applications requiring specific protonation states, such as salt formation or pH-controlled extractions, the 7-carboxylic acid isomer offers a distinct acidic profile that may be advantageous.
